![molecular formula C14H7NO2S B14171050 3H-[1]benzothiolo[3,2-e]indole-1,2-dione CAS No. 372974-30-6](/img/structure/B14171050.png)
3H-[1]benzothiolo[3,2-e]indole-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1benzothiolo[3,2-e]indole-1,2-dione is a heterocyclic compound that features both indole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1benzothiolo[3,2-e]indole-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzoyl chlorides, ammonium thiocyanate, and isatin in anhydrous acetone to form N-(2,3-dioxo-2,3-dihydro-1H-indole-1-carbothioyl)benzamides. These intermediates are then condensed with hydrazine hydrate in anhydrous ethanol under reflux to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 3H-1benzothiolo[3,2-e]indole-1,2-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-1benzothiolo[3,2-e]indole-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure.
Scientific Research Applications
3H-1benzothiolo[3,2-e]indole-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals targeting various diseases.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3H-1benzothiolo[3,2-e]indole-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1H,5H-pyrrolo[2,3-f]indole: Another heterocyclic compound with similar structural features.
3H,6H-pyrrolo[3,2-e]indole: Shares the indole moiety and exhibits comparable reactivity.
Uniqueness
3H-1benzothiolo[3,2-e]indole-1,2-dione is unique due to the presence of both indole and benzothiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
372974-30-6 |
|---|---|
Molecular Formula |
C14H7NO2S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3H-[1]benzothiolo[3,2-e]indole-1,2-dione |
InChI |
InChI=1S/C14H7NO2S/c16-13-12-8(15-14(13)17)5-6-10-11(12)7-3-1-2-4-9(7)18-10/h1-6H,(H,15,16,17) |
InChI Key |
QBQBUTPHASZOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC4=C3C(=O)C(=O)N4 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


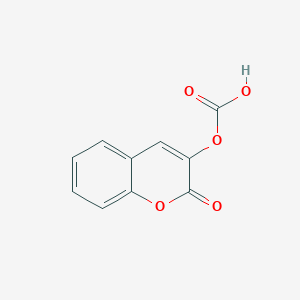
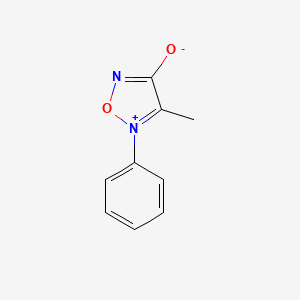
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
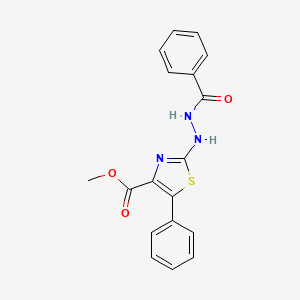
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)

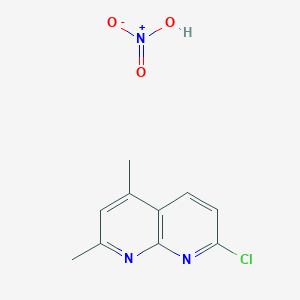
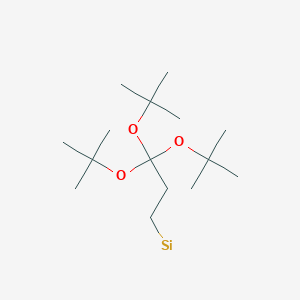
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)


![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
